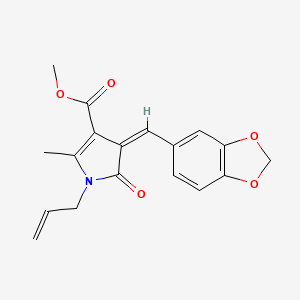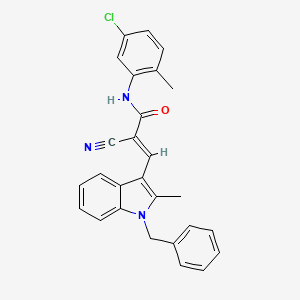![molecular formula C20H18N4O2S B11635955 (2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)
(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxybenzyl)-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül, das einen Indol-Rest, einen Thiazolidinon-Ring und eine Methoxybenzyl-Gruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxybenzyl)-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte:
Bildung des Indol-Derivats: Der Indol-Rest kann durch die Fischer-Indol-Synthese hergestellt werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.
Hydrazon-Bildung: Das Indol-Derivat wird dann mit Hydrazin umgesetzt, um das entsprechende Hydrazon zu bilden.
Bildung des Thiazolidinon-Rings: Das Hydrazon wird dann unter basischen Bedingungen mit einem Thioamid und einem Aldehyd (in diesem Fall 4-Methoxybenzaldehyd) umgesetzt, um den Thiazolidinon-Ring zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnte der Einsatz von automatisierten Synthesegeräten, ein Hochdurchsatz-Screening von Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the thiazolidinone core can interact with cellular signaling pathways, modulating their function. These interactions can lead to the inhibition of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxyphenyl)-1,3-thiazolidin-4-on
- (2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Chlorbenzyl)-1,3-thiazolidin-4-on
Einzigartigkeit
(2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxybenzyl)-1,3-thiazolidin-4-on: ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Vor allem das Vorhandensein der Methoxybenzyl-Gruppe kann ihre Bioverfügbarkeit und Interaktion mit molekularen Zielstrukturen im Vergleich zu ähnlichen Verbindungen verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxybenzyl)-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Carbonylgruppe im Thiazolidinon-Ring reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können an der Methoxybenzyl-Gruppe auftreten, wobei die Methoxygruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile wie Amine, Thiole oder Halogenide.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Substituierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxybenzyl)-1,3-thiazolidin-4-on: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antifungalen und anticancerogenen Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.
Wirkmechanismus
Der Wirkmechanismus von (2E)-2-[(2E)-(1H-Indol-3-ylmethyliden)hydrazinyliden]-5-(4-Methoxybenzyl)-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder DNA interagieren, was zu ihren bioaktiven Wirkungen führt.
Beteiligte Wege: Sie kann wichtige Enzyme hemmen, die an der Zellproliferation beteiligt sind, oder durch die Erzeugung reaktiver Sauerstoffspezies Apoptose in Krebszellen induzieren.
Eigenschaften
Molekularformel |
C20H18N4O2S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O2S/c1-26-15-8-6-13(7-9-15)10-18-19(25)23-20(27-18)24-22-12-14-11-21-17-5-3-2-4-16(14)17/h2-9,11-12,18,21H,10H2,1H3,(H,23,24,25)/b22-12+ |
InChI-Schlüssel |
ODKPGXPOBANCMD-WSDLNYQXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CNC4=CC=CC=C43)/S2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CNC4=CC=CC=C43)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11635889.png)
![Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11635895.png)
![1-(butylsulfanyl)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11635896.png)
![2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11635902.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)

![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
